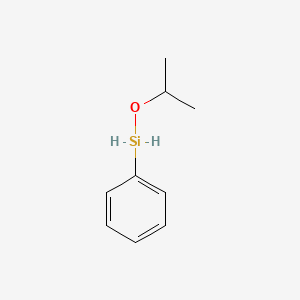
Phenyl(propan-2-yloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(propan-2-yloxy)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl(propan-2-yloxy)silane can be synthesized through a Grignard reaction involving phenylmagnesium bromide and a suitable silicon precursor such as silicon tetrachloride or silicon tetraethoxide. The reaction typically proceeds as follows:
Grignard Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(propan-2-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various alkoxy or aryloxy silanes.
Aplicaciones Científicas De Investigación
Phenyl(propan-2-yloxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Phenyl(propan-2-yloxy)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparación Con Compuestos Similares
Phenyl(propan-2-yloxy)silane can be compared with other similar compounds such as:
Phenylsilane: Similar structure but lacks the propan-2-yloxy group, making it less versatile in certain reactions.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of a propan-2-yloxy group, leading to different reactivity and applications.
Uniqueness: this compound’s unique combination of a phenyl group and a propan-2-yloxy group provides it with distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C9H14OSi |
|---|---|
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
phenyl(propan-2-yloxy)silane |
InChI |
InChI=1S/C9H14OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,11H2,1-2H3 |
Clave InChI |
XYMAHMLQCLMTDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[SiH2]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


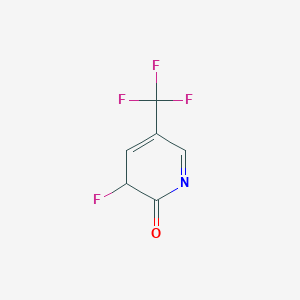
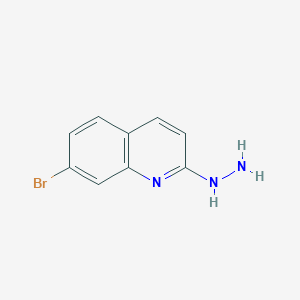
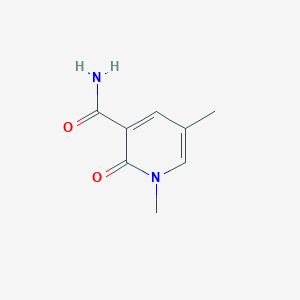
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
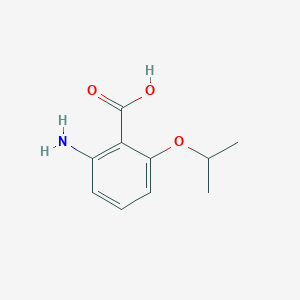
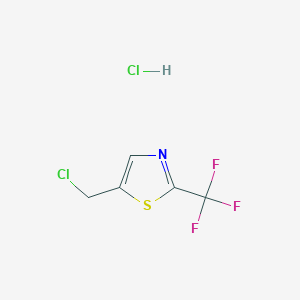
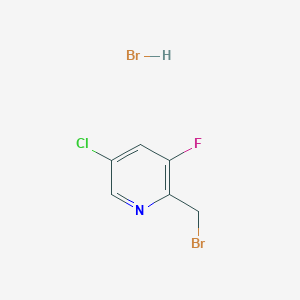
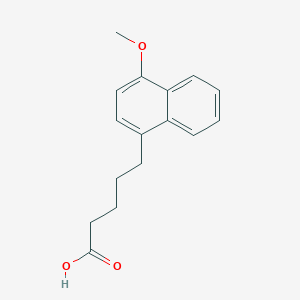
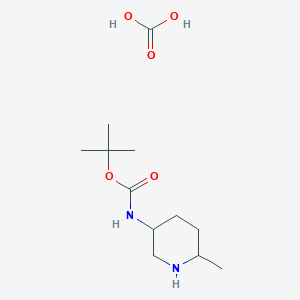
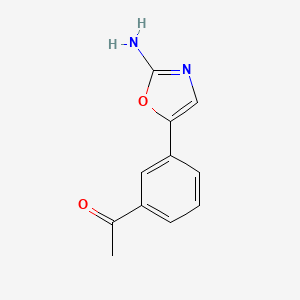
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
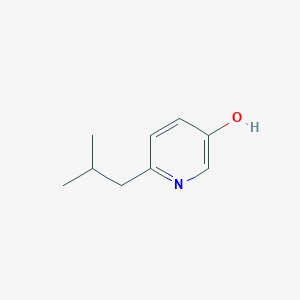
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)
